
CI 966 hydrochloride
Descripción general
Descripción
El clorhidrato de CI 966 es un inhibidor selectivo del transportador de ácido gamma-aminobutírico (GABA) GAT-1. Es conocido por sus propiedades potentes, selectivas, activas por vía oral y penetrantes en el cerebro. El compuesto ha sido estudiado por sus actividades anticonvulsivas y neuroprotectoras .
Métodos De Preparación
La síntesis del clorhidrato de CI 966 implica varios pasos. La ruta sintética clave incluye la reacción del ácido 1-(2-{bis[4-(trifluorometil)fenil]metoxi}etil)-1,2,5,6-tetrahidropiridina-3-carboxílico con ácido clorhídrico para formar la sal de clorhidrato. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas .
Análisis De Reacciones Químicas
El clorhidrato de CI 966 se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en los anillos aromáticos, dando lugar a la formación de diversos derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
- Chemical Formula : CHFNO·HCl
- Molecular Weight : 509.87 g/mol
- CAS Number : 110283-66-4
- Mechanism : CI 966 acts primarily by inhibiting the reuptake of gamma-aminobutyric acid (GABA), leading to increased GABAergic activity in the central nervous system. It exhibits high selectivity for GAT-1 with IC50 values of 0.26 μM and 1.2 μM for human and rat transporters, respectively .
Anticonvulsant Activity
This compound has shown significant anticonvulsant properties in preclinical models. It inhibits synaptic uptake of GABA, which enhances its action as an anticonvulsant:
- Animal Studies : CI 966 has been tested in various animal models, demonstrating efficacy in reducing seizure activity and providing neuroprotection .
Neuroprotective Effects
Research indicates that CI 966 may offer neuroprotective benefits, particularly in conditions characterized by excitotoxicity:
- Mechanism : By increasing GABA levels, it helps to mitigate neuronal damage during pathological states such as ischemia or traumatic brain injury .
Psychiatric Research
Due to its effects on GABAergic transmission, CI 966 has been explored for potential applications in treating psychiatric disorders:
- Clinical Trials : Initial trials indicated that while lower doses were well-tolerated, higher doses led to severe neurological side effects, including psychotic symptoms . This highlights the need for careful dose management in potential therapeutic applications.
Pharmacokinetics of this compound
Parameter | Value (Dogs) | Value (Rats) |
---|---|---|
Oral Bioavailability | 100% | 100% |
Tmax (oral administration) | 0.7 hours | 4.0 hours |
Elimination Half-Life | 1.2 hours | 4.5 hours |
Major Excretion Pathways | Fecal (89%) | Biliary (75%) |
Solubility Characteristics
Solvent | Maximum Concentration (mg/mL) |
---|---|
Ethanol | 10 |
DMSO | 100 |
Case Studies and Research Findings
- Ebert et al. (1990) : This study demonstrated that systemic administration of CI 966 enhances GABA action in the CA1 pyramidal layer of the hippocampus, indicating its potential for modulating synaptic transmission .
- Radulovic et al. (1993) : Investigated the pharmacokinetics and mass balance of CI 966 in laboratory animals, revealing its rapid absorption and extensive excretion pathways, which are crucial for understanding its therapeutic window and safety profile .
- Clinical Development Insights : Despite promising preclinical results, clinical trials highlighted significant adverse effects at higher doses, leading to the discontinuation of further development for epilepsy treatment due to severe CNS side effects resembling psychosis .
Mecanismo De Acción
El clorhidrato de CI 966 ejerce sus efectos inhibiendo selectivamente el transportador de GABA GAT-1. Esta inhibición aumenta los niveles extracelulares de GABA, mejorando sus efectos inhibitorios sobre la actividad neuronal. Los objetivos moleculares incluyen el transportador GAT-1, y las vías involucradas están principalmente relacionadas con la neurotransmisión GABAérgica .
Comparación Con Compuestos Similares
El clorhidrato de CI 966 es único debido a su alta selectividad para el transportador GAT-1. Los compuestos similares incluyen:
Tiagabina: Otro inhibidor selectivo de GAT-1 con propiedades farmacológicas similares pero diferentes perfiles de potencia y efectos secundarios.
NNC-711: Un inhibidor de GAT-1 con estructura química y farmacocinética distintas.
SK&F 89976-A: Otro inhibidor de GAT-1 utilizado en investigación con selectividad y eficacia variables
El clorhidrato de CI 966 destaca por su alta selectividad y potencia, lo que lo convierte en una valiosa herramienta en la investigación en neurociencia.
Actividad Biológica
CI 966 hydrochloride, also known as CI-966, is a potent selective inhibitor of the GABA transporter GAT-1. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders due to its effects on gamma-aminobutyric acid (GABA) uptake. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
CI 966 acts primarily as an inhibitor of the GABA transporter GAT-1, which is responsible for the reuptake of GABA from the synaptic cleft back into neurons. By inhibiting this transporter, CI 966 increases the extracellular concentration of GABA, thereby enhancing its inhibitory effects on neuronal excitability. The compound exhibits an IC50 value of approximately 0.26 μM against human GAT-1 and 1.2 μM against rat GAT-1, demonstrating significant selectivity over other GABA transporters (GAT-2 and GAT-3) with over 200-fold selectivity .
Pharmacokinetics
The pharmacokinetic profile of CI 966 has been studied in various animal models:
- Oral Administration : In dogs administered a dose of 1.39 mg/kg, the maximum concentration (tmax) was reached within 0.7 hours, while in rats given 5 mg/kg orally, tmax was observed at 4 hours.
- Intravenous Administration : Following intravenous administration of equivalent doses, the elimination half-life (t1/2) was approximately 1.2 hours in dogs and 4.5 hours in rats.
- Bioavailability : CI 966 demonstrated complete oral bioavailability (100%) in both species studied .
The compound undergoes significant biliary excretion, with fecal and urinary excretion accounting for approximately 89% and 2.3% of the administered dose in dogs, respectively .
Anticonvulsant Properties
CI 966 has shown promising anticonvulsant effects in preclinical studies. In a study involving Sprague-Dawley rats, systemic administration of CI 966 significantly enhanced the inhibition of hippocampal population spikes induced by GABA microiontophoresis . This effect suggests that CI 966 can potentiate GABAergic signaling, potentially offering therapeutic benefits in epilepsy.
Neuroprotective Effects
In addition to its anticonvulsant properties, CI 966 has been investigated for its neuroprotective effects. The compound enhances synaptic GABA levels, which may help protect neurons from excitotoxic damage associated with various neurological conditions .
Clinical Trials
CI 966 underwent clinical trials as a potential treatment for epilepsy. In phase I trials assessing doses from 1 to 50 mg, lower doses were well tolerated; however, higher doses resulted in severe neurological and psychiatric side effects including memory deficits and psychotic symptoms resembling schizophrenia . These adverse effects ultimately led to the discontinuation of clinical development.
Research on Circadian Rhythms
Recent studies have explored the impact of CI 966 on circadian rhythms. Increasing doses of CI 966 were found to cause alterations in circadian timing and amplitude in specific experimental setups involving genetically modified organisms . This highlights the broader implications of GABA modulation beyond traditional seizure management.
Summary Table: Key Characteristics of this compound
Property | Details |
---|---|
CAS Number | 110283-66-4 |
GABA Transporter Target | GAT-1 |
IC50 Values | Human: 0.26 μM; Rat: 1.2 μM |
Bioavailability | ~100% (oral) |
Half-Life (t1/2) | Dogs: ~1.2 hr; Rats: ~4.5 hr |
Adverse Effects | Severe neurological symptoms at higher doses |
Propiedades
IUPAC Name |
1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F6NO3.ClH/c24-22(25,26)18-7-3-15(4-8-18)20(16-5-9-19(10-6-16)23(27,28)29)33-13-12-30-11-1-2-17(14-30)21(31)32;/h2-10,20H,1,11-14H2,(H,31,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWSOWKRTZJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)CCOC(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149193 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110283-66-4 | |
Record name | 3-Pyridinecarboxylic acid, 1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110283-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI-966 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110283664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-(2-(bis(4-(trifluoromethyl)phenyl)methoxy)ethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[bis[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CI-966 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGZ24EM59L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.